molecular formula C8H7NO3 B101905 3-Methyl-4-nitrobenzaldehyde CAS No. 18515-67-8

3-Methyl-4-nitrobenzaldehyde

Cat. No. B101905
Key on ui cas rn: 18515-67-8
M. Wt: 165.15 g/mol
InChI Key: WHJDQIWWIJARMK-UHFFFAOYSA-N
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Patent
US09365575B2

Procedure details

A flask was charged with (3-methyl-4-nitro-phenyl)-methanol (66.9 g, 0.400 mol), manganese(IV) oxide (85%, 5 μm powder, 409.1 g, 4.00 mol), and CH2Cl2 (1337 mL). The mixture was stirred at 40° C. for at least 2 h or until HPLC analysis showed that the reaction had proceeded to greater the 97% completion. The cooled batch was diluted with CH2Cl2 (1 L) and filtered through a Celite® pad (34 g), and the filter cake was rinsed with more CH2Cl2 (1 L). The filtrate and washes were concentrated under in vacuo to dryness to give the title compound as a yellow solid (58 g, 87% yield).
Quantity
66.9 g
Type
reactant
Reaction Step One
Quantity
409.1 g
Type
catalyst
Reaction Step One
Quantity
1337 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][OH:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[CH:11]=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
66.9 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])CO
Name
Quantity
409.1 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
1337 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for at least 2 h or until HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite® pad (34 g)
WASH
Type
WASH
Details
the filter cake was rinsed with more CH2Cl2 (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washes were concentrated under in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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